4-methoxybenzoyl Fluoride
Overview
Description
4-methoxybenzoyl Fluoride: is an organic compound with the molecular formula C8H7FO2 It is a derivative of benzoic acid where the carboxyl group is replaced by a fluorine atom and a methoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-methoxybenzoyl Fluoride can be synthesized through various methods. One common approach involves the reaction of 4-methoxybenzoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition .
Industrial Production Methods: In an industrial setting, the production of 4-methoxy-benzoyl fluoride may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 4-methoxybenzoyl Fluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols under mild conditions.
Hydrolysis: In the presence of water or aqueous base, 4-methoxy-benzoyl fluoride can hydrolyze to form 4-methoxybenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Corresponding substituted benzoyl derivatives.
Hydrolysis: 4-Methoxybenzoic acid.
Reduction: 4-Methoxybenzyl alcohol.
Scientific Research Applications
4-methoxybenzoyl Fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxy-benzoyl fluoride involves its interaction with specific molecular targets. For instance, it can act as an acylating agent, reacting with nucleophilic sites on proteins or enzymes, thereby modifying their activity . The methoxy group enhances its reactivity by increasing the electron density on the benzene ring, facilitating nucleophilic attack .
Comparison with Similar Compounds
4-Methoxybenzoic acid: Similar structure but with a carboxyl group instead of a fluorine atom.
4-Methoxybenzyl alcohol: Similar structure but with a hydroxymethyl group instead of a fluorine atom.
4-Methoxybenzaldehyde: Similar structure but with a formyl group instead of a fluorine atom.
Uniqueness: 4-methoxybenzoyl Fluoride is unique due to the presence of the fluorine atom, which imparts distinct reactivity and stability compared to its analogs. The fluorine atom’s high electronegativity and small size influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
4-methoxybenzoyl fluoride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFLMEGQPCRTTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455692 | |
Record name | 4-METHOXY-BENZOYL FLUORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-53-1 | |
Record name | 4-METHOXY-BENZOYL FLUORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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